

An In-depth Technical Guide on Boc-NH-PEG2-NH2: Solubility and Stability

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Compound of Interest

Compound Name: Boc-NH-PPG2

Cat. No.: B6249220

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Disclaimer: Information regarding "**Boc-NH-PPG2**" as specified in the user request was not found in the available search results. The following guide details the properties of the closely related and more commonly documented compound, Boc-NH-PEG2-NH2 (tert-Butyloxycarbonyl-amino-PEG2-amine). Due to structural differences between Polypropylene Glycol (PPG) and Polyethylene Glycol (PEG), the data presented here for the PEGylated compound should be considered with caution and may not be directly representative of a PPG-based equivalent.

This technical guide provides a comprehensive overview of the solubility and stability of Boc-NH-PEG2-NH2, a heterobifunctional linker molecule widely utilized by researchers, scientists, and drug development professionals. This document includes summarized quantitative data, and a generalized experimental workflow relevant to its application.

Core Properties of Boc-NH-PEG2-NH2

Boc-NH-PEG2-NH2 is a PEG linker that contains both a free amine group and a Boc-protected amine group.^[1] The presence of the hydrophilic PEG spacer enhances its solubility in aqueous media.^[1] The terminal primary amine is reactive with entities such as carboxylic acids and activated NHS esters, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a free amine for further conjugation.^{[1][2]} This dual functionality makes it a versatile tool in bioconjugation, drug delivery, and the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras).^{[3][4][5]}

Solubility Data

The solubility of Boc-NH-PEG2-NH₂ and its longer-chain PEG analogues is generally high in aqueous solutions and a variety of organic solvents due to the hydrophilic nature of the polyethylene glycol backbone.

Solvent Type	Solubility Profile	Reference
Aqueous Buffers	Soluble	[2]
Water	Soluble	[2][6]
Chloroform	Soluble	[2]
Methylene Chloride (DCM)	Soluble	[2][6]
Dimethylformamide (DMF)	Soluble	[2][6]
Dimethyl Sulfoxide (DMSO)	Soluble	[2][6]
Alcohols	Less Soluble	[2]
Toluene	Less Soluble	[2]
Ether	Not Soluble	[2]

Note: The table provides a qualitative summary of solubility. Specific quantitative data (e.g., mg/mL) is not consistently provided in the search results and can vary based on the specific PEG chain length and any salt form of the amine.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of Boc-NH-PEG2-NH₂.

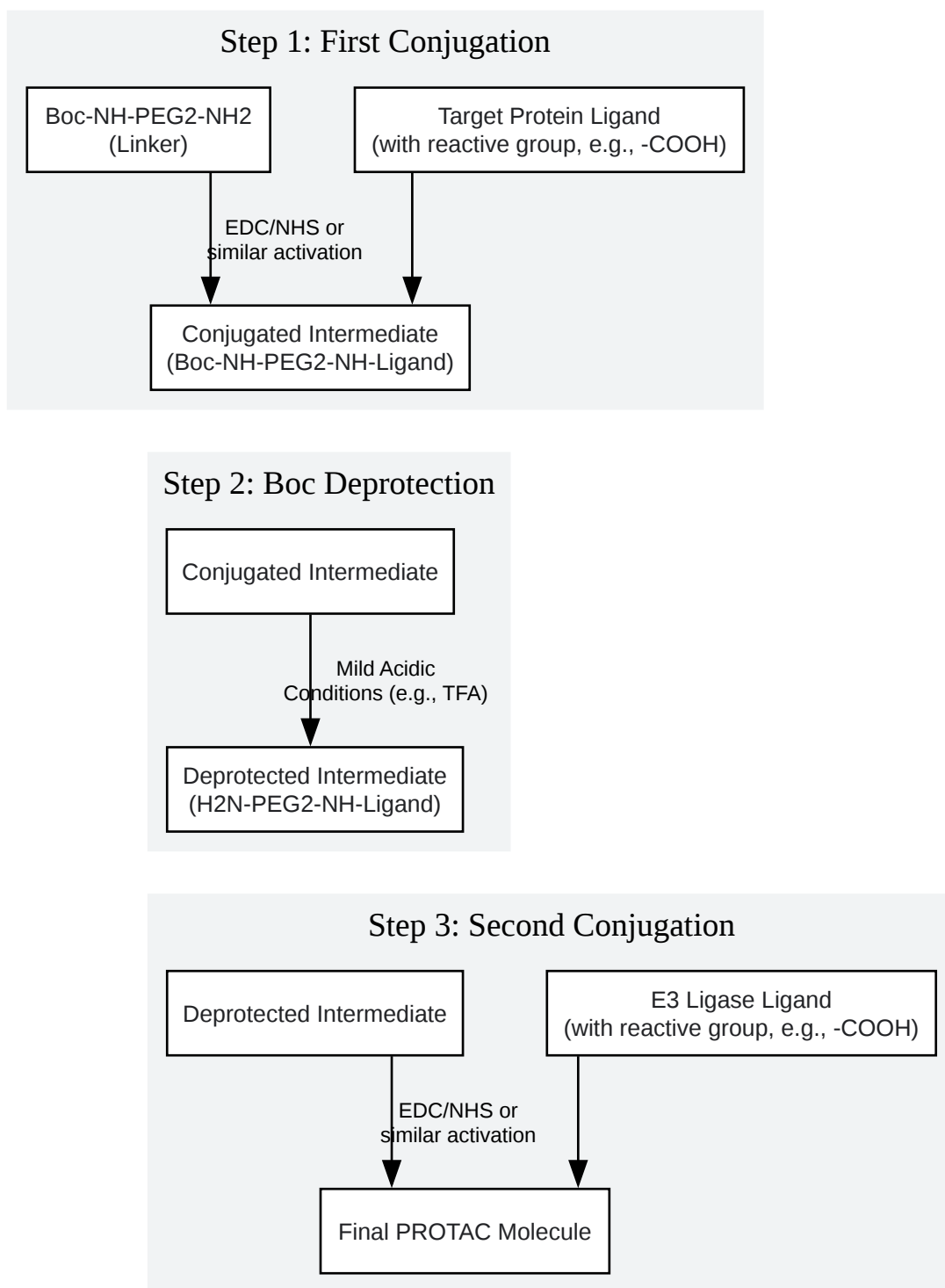
Parameter	Recommendation	Reference
Storage Temperature (Powder)	-20°C to -5°C	[1][3][7]
Storage Conditions	Keep in a dry environment and avoid sunlight. The vial lid should be sealed when not in use.	[1][7]
Long-term Storage	Freezer at -20°C or lower.	[2][8]
Stock Solution Storage	For reagents not containing oxygen or moisture-sensitive groups, temporary storage in a refrigerator or at ambient temperature for several days is possible. Avoid repeated freeze-thaw cycles.	[2][8]
Shelf Life (Powder)	Up to 3 years at -20°C.	[3]
Shelf Life (In Solvent)	Up to 1 year at -80°C.	[3]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of Boc-NH-PEG2-NH₂ were not available in the provided search results. However, a generalized workflow for a key application, such as its use as a PROTAC linker, can be described.

Generalized Workflow for PROTAC Synthesis using Boc-NH-PEG2-NH₂:

The following diagram illustrates a simplified, conceptual workflow for the synthesis of a PROTAC molecule using a heterobifunctional linker like Boc-NH-PEG2-NH₂. This process involves the sequential conjugation of the linker to a target protein ligand and an E3 ligase ligand.



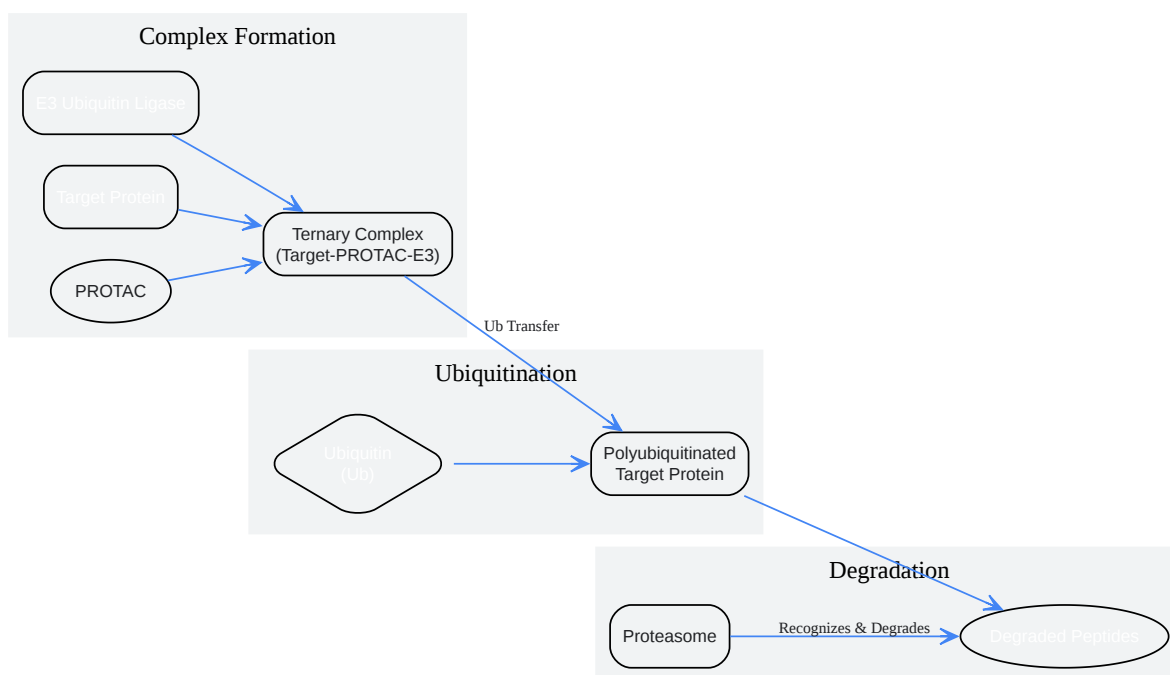
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Caption: Conceptual workflow for PROTAC synthesis.

Application in PROTAC-Mediated Protein Degradation

Boc-NH-PEG2-NH2 is a key component in the synthesis of PROTACs.[3][4] PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]

The following diagram illustrates the general mechanism of action for a PROTAC molecule.



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Caption: PROTAC mechanism of action.

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